4-chloropyridine-2-carbonyl Chloride

Catalog No.
S683128
CAS No.
53750-66-6
M.F
C6H3Cl2NO
M. Wt
176 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloropyridine-2-carbonyl Chloride

CAS Number

53750-66-6

Product Name

4-chloropyridine-2-carbonyl Chloride

IUPAC Name

4-chloropyridine-2-carbonyl chloride

Molecular Formula

C6H3Cl2NO

Molecular Weight

176 g/mol

InChI

InChI=1S/C6H3Cl2NO/c7-4-1-2-9-5(3-4)6(8)10/h1-3H

InChI Key

FYBNFLRGZHGUDY-UHFFFAOYSA-N

SMILES

C1=CN=C(C=C1Cl)C(=O)Cl

Canonical SMILES

C1=CN=C(C=C1Cl)C(=O)Cl

Application in Medicinal Chemistry

Application in Agrochemicals

Application in Pharmaceutical Testing

Application in Metal Complexes

Application in Synthesis of Pyridine Derivatives

4-chloropyridine-2-carbonyl chloride is an organic compound characterized by its molecular formula C6_6H4_4Cl2_2NO. It is a derivative of pyridine, featuring a chlorinated carbonyl group at the 2-position of the pyridine ring. This compound is known for its reactivity and serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its hydrochloride form, 4-chloropyridine-2-carbonyl chloride hydrochloride, has a molar mass of 212.46 g/mol and decomposes at temperatures between 135°C and 137°C .

4-chloropyridine-2-carbonyl chloride is likely to be a hazardous compound due to the presence of the acyl chloride group. Here are some potential safety concerns:

  • Corrosivity: Acyl chlorides are highly corrosive and can cause severe skin and eye burns upon contact [].
  • Toxicity: Information on specific toxicity is limited, but due to the presence of chlorine and the reactive nature of the molecule, it is advisable to handle it with appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood.
  • Reactivity: The compound can react vigorously with water, releasing hydrochloric acid fumes. It should be stored in a dry, inert atmosphere.

  • Hydrolysis: Reacts with water to form 4-chloropyridine-2-carboxylic acid, which can further decompose in humid conditions.
  • Nucleophilic Substitution: The carbonyl chloride group is susceptible to nucleophilic attack, allowing for the formation of various derivatives such as amides and esters .
  • Acylation Reactions: It can act as an acylating agent, introducing the 4-chloropyridine-2-carbonyl moiety into other organic molecules.

The biological activity of 4-chloropyridine-2-carbonyl chloride is primarily linked to its derivatives, which have shown potential as:

  • Antimicrobial Agents: Some derivatives exhibit significant antibacterial properties.
  • Anticancer Compounds: Certain modifications have demonstrated cytotoxic effects against various cancer cell lines.
  • Inhibitors: It may serve as an inhibitor for specific enzymes or receptors involved in disease pathways .

Several methods are employed for synthesizing 4-chloropyridine-2-carbonyl chloride:

  • From Pyridine Derivatives: This method involves the reaction of 4-chloropyridine with formic acid chloride, yielding the carbonyl chloride .
  • Using Thionyl Chloride: A common industrial method utilizes thionyl chloride in the presence of bromine as a catalyst to convert pyridine-2-carboxylic acid into 4-chloropyridine-2-carbonyl chloride with high purity and yield .
  • Alternative Synthesis: Other methods involve different chlorinating agents or solvents to optimize yield and minimize impurities during the synthesis process .

The applications of 4-chloropyridine-2-carbonyl chloride are diverse:

  • Pharmaceuticals: It serves as a key intermediate in synthesizing various medicinal compounds.
  • Agricultural Chemicals: Used in the formulation of pesticides and herbicides.
  • Chemical Research: Acts as a reagent in organic synthesis for developing new compounds with specific biological activities .

Research on interaction studies involving 4-chloropyridine-2-carbonyl chloride focuses on:

  • Reactivity with Nucleophiles: Understanding how it interacts with various nucleophiles helps in designing more effective derivatives.
  • Biological Interactions: Studies assess how its derivatives interact with biological targets, contributing to drug discovery efforts.
  • Environmental Impact: Investigations into its stability and degradation products when exposed to environmental conditions are crucial for assessing ecological safety .

Several compounds share structural similarities with 4-chloropyridine-2-carbonyl chloride. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
4-ChloropyridineC5_5H4_4ClNBasic pyridine structure; used in pharmaceuticals.
2-ChloropyridineC5_5H4_4ClNChlorination at the 2-position; different reactivity.
4-Chloro-3-pyridinecarboxylic acidC6_6H5_5ClN OContains a carboxylic acid group; potential for different biological activity.
4-Chloro-N-methylpyridineC6_6H6_6ClNMethylated derivative; alters solubility and reactivity.

The uniqueness of 4-chloropyridine-2-carbonyl chloride lies in its carbonyl group, which enhances its reactivity compared to other chlorinated pyridines, making it particularly valuable in synthetic chemistry and drug development.

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Wikipedia

4-Chloropyridine-2-carbonyl chloride

Dates

Modify: 2023-08-15

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